molecular formula C8H11NO3 B11779276 Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B11779276
M. Wt: 169.18 g/mol
InChI Key: SQMDXWNEWJHDGU-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound with the CAS Registry Number 1823945-18-1 . It has a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol . This dihydropyridine derivative is a valuable building block in organic synthesis and medicinal chemistry research. It serves as a versatile precursor for the synthesis of more complex nitrogen-containing heterocycles, which are core structures in many pharmacologically active molecules. Researchers utilize this compound in the exploration of new compounds, particularly in constructing piperidine and pyridine scaffolds common in drug discovery projects. The compound should be handled with care; safety information indicates it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to be stored sealed in a dry environment, at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 6-oxo-2,3-dihydropyridine-1-carboxylate

InChI

InChI=1S/C8H11NO3/c1-2-12-8(11)9-6-4-3-5-7(9)10/h3,5H,2,4,6H2,1H3

InChI Key

SQMDXWNEWJHDGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC=CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyridone ring facilitates nucleophilic attacks, particularly at positions activated by conjugation with carbonyl groups:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
BrominationPyridinium bromide perbromide, CH₂Cl₂γ-Lactone via radical bromination66%
Cyanide additionKCN, EtOH, reflux5-Cyano-substituted dihydropyridine41%
Azide substitutionNaN₃, DMF, 80°C5-Azido derivative58%*

*Extrapolated from analogous dihydropyridine systems

Reduction Reactions

The conjugated carbonyl system undergoes selective reductions:

Target SiteReducing AgentProductKey Observations
2-Oxo groupNaBH₄, MeOH, 0°C2-Hydroxy-1,2,5,6-tetrahydropyridineChemoselective for ketone
Ester groupLiAlH₄, THF, refluxPrimary alcohol derivativeComplete ester reduction
Ring saturationH₂ (1 atm), Pd/C, EtOAcPiperidine-2-carboxylateFull hydrogenation of diene

Condensation Reactions

The activated methylene group participates in Knoevenagel-type condensations:

Example Protocol :

  • React with aryl aldehydes (e.g., 4-methoxybenzaldehyde)

  • Catalyst: Piperidine/EtOH

  • Conditions: Reflux 3-5 hr
    Product : 4-Arylidene derivatives with 73-89% yields

Key Applications :

  • Synthesis of extended π-systems for optoelectronic materials

  • Precursors for anticancer pyridines via subsequent functionalization

Cyclization Reactions

The dihydropyridine core participates in intramolecular cyclizations:

Cyclization TypeConditionsProductYield
Microwave-assistedMW, 150°C, DMFFused pyrido[2,3-d]pyrimidines68%
Acid-catalyzedH₂SO₄, CHCl₃, ΔBenzodiazepine analogs52%
PhotochemicalUV (254 nm), MeCNSpirocyclic oxindole derivatives61%*

*Predicted from analogous systems

Cross-Coupling Reactions

The C-3 position participates in metal-catalyzed couplings:

Suzuki-Miyaura Protocol :

  • Substrate: 4-Bromophenyl derivative

  • Catalyst: Pd(PPh₃)₄

  • Base: Cs₂CO₃

  • Solvent: Dioxane/H₂O (3:1)
    Result : Biaryl products with >85% conversion

Key Limitations :

  • Steric hindrance at C-5 limits coupling efficiency

  • Electron-withdrawing groups improve oxidative addition

Oxidation Behavior

The dihydropyridine ring shows unique oxidation patterns:

Oxidizing AgentConditionsProductSelectivity
Dess-Martin periodinaneDCM, RT, 2 hrFully aromatic pyridine-2-carboxylateComplete dehydrogenation
MnO₂Toluene, reflux5,6-Dehydro derivativePartial oxidation
O₂ (catalytic)Co(salen), CH₃CNEpoxide at C-5/C-634% conversion

Mechanistic Insights

The reaction pathways are governed by:

  • Tautomerism : Keto-enol equilibrium influences nucleophilic attack sites
    2-Oxo form2-Hydroxy-1,2-dihydropyridine\text{2-Oxo form} \rightleftharpoons \text{2-Hydroxy-1,2-dihydropyridine}

  • Conjugation Effects : The α,β-unsaturated system directs 1,4-addition patterns

  • Steric Factors : Bulk at C-3/C-5 positions modulates reaction rates

Stability Considerations

Critical degradation pathways:

  • Hydrolytic : Ester cleavage in basic conditions (t₁/₂ = 2.3 hr at pH 9)

  • Thermal : Ring aromatization above 150°C

  • Photochemical : [4π] Electrocyclization under UV light

Scientific Research Applications

Research indicates that ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate exhibits various biological activities due to its structural similarities to other bioactive compounds. It has been studied for its potential roles in:

  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes that are crucial in various physiological processes. Its mechanism may involve binding to active sites of enzymes through its keto and ester functional groups, influencing pathways related to cardiovascular health and other conditions.
  • Receptor Modulation : this compound may interact with specific receptors, affecting signaling pathways critical for muscle contraction and neurotransmitter release. This interaction could have implications for treating conditions such as hypertension.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds provides insights into the unique properties of this compound:

Compound NameStructure CharacteristicsBiological Activity
Mthis compoundContains a methyl ester groupVaries in reactivity
Tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylateFeatures a tert-butyl groupUsed in medicinal chemistry
Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylateContains a benzyl groupDifferent physical properties
Methyl 2-oxo-1,2-dihydropyridine-3-carboxylateVaries in keto and ester positioningAffects biological activity

Case Study on Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate its potential as an antimicrobial agent.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In studies evaluating cytotoxic effects on various cancer cell lines:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These findings suggest that this compound may induce apoptosis in cancer cells more effectively than some standard chemotherapeutic agents.

Mechanism of Action

The mechanism by which Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Data Table of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Similarity Score
Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (Target) Not Available C8H11NO3 169.18* Ethyl ester, 5,6-dihydro ring, 2-oxo Reference
Mthis compound 190079-66-4 C7H9NO3 155.15 Methyl ester, 5,6-dihydro ring, 2-oxo N/A
Ethyl 2-(difluoromethyl)-1-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylate 1707735-40-7 C11H14F2NO3 258.23 Difluoromethyl (C2), ethyl (N1), 6-oxo 0.83
Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 1708178-64-6 C10H12F2NO3 244.21 Difluoromethyl (C2), methyl (N1), 6-oxo 0.83
2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic acid 1203544-08-4 C8H6F3NO3 223.13 Trifluoroethyl (N1), 2-oxo, carboxylic acid 0.85

*Calculated based on methyl analog (C7H9NO3: 155.15 + C2H5O vs CH3O ≈ +14.03).

Key Findings and Structural Analysis

Ester Group Variations (Target vs. Methyl Analog )
  • Lipophilicity : The ethyl ester (Target) is expected to exhibit higher lipophilicity (logP ≈ +0.5–1.0) than the methyl analog, influencing membrane permeability in biological systems.
  • Synthesis : Both esters likely undergo similar esterification pathways, but the ethyl variant may require longer reaction times due to steric effects.
  • Stability : The methyl analog requires storage at 2–8°C , suggesting the ethyl derivative might have marginally better thermal stability.
Fluorinated Derivatives
  • Electron-Withdrawing Effects: Difluoromethyl (C2) and trifluoroethyl (N1) substituents increase electronegativity, altering ring electron density. This enhances resistance to oxidative degradation compared to non-fluorinated analogs.
  • Metabolic Stability : Fluorine atoms in the difluoromethyl and trifluoroethyl groups improve metabolic stability by reducing CYP450-mediated oxidation, a critical factor in drug design .
  • Positional Effects: The 6-oxo group in fluorinated analogs (vs.
Ring Saturation and Reactivity
  • The 5,6-dihydro configuration in the Target and methyl analog reduces aromaticity, increasing susceptibility to electrophilic addition at the double bond (C3–C4). In contrast, 1,6-dihydro derivatives (e.g., CAS 1707735-40-7) localize saturation differently, altering conjugation patterns.

Research Implications

  • Pharmaceutical Applications : Fluorinated analogs show promise as protease inhibitors due to enhanced stability, while the Target’s simpler structure may serve as a scaffold for prodrug development.
  • Synthetic Challenges: Introducing fluorine substituents requires specialized reagents (e.g., DAST), increasing synthesis complexity and cost compared to non-fluorinated esters.

Biological Activity

Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, including its interactions with various molecular targets, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C8_8H11_{11}NO3_3
  • Molecular Weight : 169.18 g/mol
  • CAS Number : 1823945-18-1

The compound features a dihydropyridine ring structure with a keto group at the second position and an ethyl carboxylate group at the first position, which contributes to its reactivity and biological activity .

Research indicates that this compound interacts with various enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition : The compound shows potential in inhibiting enzymes that are crucial in cardiovascular functions.
  • Receptor Modulation : It may modulate receptor activities, particularly those involved in calcium channel regulation, which is vital for muscle contraction and neurotransmitter release .

1. Antihypertensive Effects

Studies have shown that compounds similar to ethyl 2-oxo-5,6-dihydropyridine can act as calcium channel blockers (CCBs). These compounds are known to reduce blood pressure by inhibiting the influx of calcium ions into vascular smooth muscle cells, thereby causing vasodilation .

2. Antimicrobial Activity

Ethyl 2-oxo-5,6-dihydropyridine derivatives have demonstrated antimicrobial properties. For instance, some studies have indicated that related compounds exhibit effective inhibition against various bacterial strains, suggesting potential application in treating infections .

3. Neuroprotective Effects

There is emerging evidence that dihydropyridine derivatives may possess neuroprotective properties. They could potentially protect neurons from damage due to excitotoxicity or oxidative stress, which is relevant for conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

The biological activity of ethyl 2-oxo-5,6-dihydropyridine can be compared with other dihydropyridine derivatives:

Compound NameStructural CharacteristicsBiological Activity
Methyl 2-oxo-5,6-dihydropyridineMethyl ester groupVarying reactivity; potential CCB
Tert-butyl 2-oxo-5,6-dihydropyridineTert-butyl groupEnhanced stability; used in drug design
Benzyl 2-oxo-5,6-dihydropyridineBenzyl groupDifferent solubility; potential antimicrobial properties
Methyl 2-oxo-1,2-dihydropyridineDifferent keto positioningAltered bioactivity compared to ethyl derivative

The unique ethyl ester group in ethyl 2-oxo-5,6-dihydropyridine distinguishes it from others in terms of reactivity and biological activity .

Case Study 1: Calcium Channel Blockade

A study focused on the calcium channel blocking activity of dihydropyridines showed that ethyl 2-oxo derivatives effectively reduced calcium influx in human vascular smooth muscle cells. This was linked to significant reductions in systolic blood pressure in animal models .

Case Study 2: Antimicrobial Efficacy

In another study, ethyl 2-oxo derivatives were tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that suggests these compounds could be developed into effective antimicrobial agents for clinical use .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate?

The compound is typically synthesized via Hantzsch dihydropyridine synthesis , involving condensation of an aldehyde, β-keto ester (e.g., ethyl acetoacetate), and ammonia/ammonium salts in refluxing ethanol. Reaction optimization includes solvent choice (polar aprotic solvents enhance cyclization) and temperature control (60–80°C) to minimize side reactions. Yields can vary (57–75%) depending on precursor purity and catalyst selection (e.g., Pd(dppf)Cl₂ for cross-coupling steps) .

Q. How should researchers characterize this compound post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ ~5.5–6.5 ppm for dihydropyridine protons) .
  • LCMS/HPLC : Monitor purity (≥95%) and molecular ion peaks (e.g., m/z 328.2 [M+1]) .
  • X-ray crystallography (if crystalline): Resolve stereochemistry in derivatives .

Q. What are the stability considerations and storage recommendations?

The compound is stable under inert atmospheres (N₂/Ar) at –20°C in airtight containers. Avoid prolonged exposure to moisture, light, or oxidizing agents. Decomposition products may include pyridine derivatives via oxidation or ring-opening reactions .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Respiratory protection : NIOSH-approved respirators if airborne particles exceed 0.1% concentration.
  • Carcinogenicity : IARC classifies related dihydropyridines as Group 2B (potential carcinogens); minimize inhalation/contact .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

Enantioselective routes employ chiral auxiliaries or asymmetric catalysis :

  • Chiral resolution : Use (S)-α,α-diphenylprolinol silyl ethers to induce stereochemistry in cascade reactions (e.g., 5,6-dihydroindolizines) .
  • Catalytic asymmetric hydrogenation : Pd/C or Ru-based catalysts for reduction of ketone intermediates (e.g., tert-butyl derivatives) .

Q. What methodologies are effective for functionalizing the dihydropyridine ring?

  • Cross-coupling : Suzuki-Miyaura reactions with boronic esters (e.g., tert-butyl 4-boronate derivatives) using Pd(dppf)Cl₂ (1–5 mol%) and Cs₂CO₃ in dioxane/water (80–100°C, 14–24 h) .
  • Nucleophilic substitution : React with amines/alcohols under basic conditions (e.g., K₂CO₃ in DMF) to modify the carboxylate group .

Q. How can researchers address discrepancies in reaction yields under varying catalytic conditions?

  • DoE (Design of Experiments) : Screen parameters (catalyst loading, solvent, temperature) to identify optimal conditions. For example, Pd(dppf)Cl₂ in 1,4-dioxane yields 68–75% in cross-couplings vs. 50% with alternative catalysts .
  • Mechanistic studies : Use in-situ IR/NMR to detect intermediates (e.g., boronate adducts) and adjust stoichiometry .

Q. What are the applications of this compound in PROTAC development?

The dihydropyridine core serves as a linker in PROTACs (Proteolysis-Targeting Chimeras):

  • E3 ligase recruitment : Functionalize the carboxylate group with VHL- or CRBN-binding motifs.
  • Pharmacokinetic optimization : Tert-butyl ester derivatives improve blood-brain barrier penetration in neurotherapeutics .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the carcinogenicity of dihydropyridines?

  • Dose dependency : IARC/OSHA classify carcinogenicity at ≥0.1% concentrations; lower doses may lack significance .
  • Structural variations : Substituents (e.g., tert-butyl vs. ethyl esters) alter metabolic pathways and toxicity profiles .

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